molecular formula C9H10BrN3O2 B2688918 ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2228423-31-0

ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Número de catálogo: B2688918
Número CAS: 2228423-31-0
Peso molecular: 272.102
Clave InChI: OUEAFTRBYVKQCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .

Mecanismo De Acción

Target of Action

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a purine analogue . As such, it is likely to interact with enzymes and receptors that normally bind to purines.

Mode of Action

As a purine analogue, it may interfere with purine metabolism, potentially inhibiting enzymes involved in purine synthesis or disrupting purine-dependent signaling pathways .

Biochemical Pathways

This compound, as a purine analogue, is likely to affect purine biochemical pathways . Purines are essential components of nucleic acids and play key roles in energy transfer, signal transduction, and enzyme regulation. Disruption of these pathways can have significant downstream effects, potentially leading to cell death or altered cellular function.

Result of Action

Given its potential role as a purine analogue, it may induce cell death or alter cellular function by disrupting purine-dependent processes .

Métodos De Preparación

The synthesis of ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the bromination of a pyrazolo[1,5-a]pyrimidine derivative followed by esterification to introduce the ethyl carboxylate group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Análisis De Reacciones Químicas

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate, as promising candidates in anticancer therapy. The compound exhibits selective inhibition of various cancer cell lines through mechanisms that involve the disruption of cellular signaling pathways and induction of apoptosis. For instance, compounds within this class have shown significant activity against breast and lung cancer cells by targeting specific kinases involved in tumor growth and proliferation .

Antitubercular Activity

This compound has been evaluated for its antitubercular properties. Research indicates that this compound can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its mechanism of action is distinct from traditional antibiotics, providing a potential pathway to overcome drug resistance seen in current treatments. In vitro studies have demonstrated low cytotoxicity alongside effective inhibition of bacterial growth within macrophages .

Enzyme Inhibition

The compound also exhibits inhibitory effects on various enzymes that are critical in disease processes. For example, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, this compound may help in controlling abnormal cell proliferation associated with cancer .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions between appropriate precursors such as β-ketoesters and aminopyrazoles. This method allows for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing the compound's biological activity and selectivity.

Synthetic Pathways

The primary synthetic route involves:

  • Step 1: Reacting β-ketoesters with aminopyrazoles under controlled conditions to form the core pyrazolo[1,5-a]pyrimidine structure.
  • Step 2: Bromination at the 3-position to yield this compound.

This synthetic versatility allows for further modifications to optimize pharmacological properties.

Anticancer Efficacy Study

A study published in Molecules evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. This compound was among the compounds tested and demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antitubercular Screening

In a high-throughput screening effort aimed at identifying new antitubercular agents, this compound was highlighted for its ability to inhibit Mycobacterium tuberculosis growth effectively. The study outlined its low toxicity profile and favorable pharmacokinetic properties that support its further development as a therapeutic agent against tuberculosis .

Comparación Con Compuestos Similares

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl carboxylate group, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their broad range of biological activities. They have been studied for their potential as anticancer agents , antimicrobial agents , and enzyme inhibitors . The structural diversity within this class allows for modifications that can enhance their biological efficacy and selectivity.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the cyclocondensation of 3-aminopyrazoles with appropriate electrophiles. The introduction of the bromine atom at position 3 is critical for enhancing the compound's reactivity and biological activity. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence the biological properties of these compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that specific analogs exhibited low cytotoxicity while effectively targeting cancer cells, suggesting a favorable therapeutic index .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa (cervical)XInduces apoptosis
Other derivativesMCF-7 (breast)YInhibits cell cycle progression

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It was found to exhibit activity against Mycobacterium tuberculosis (Mtb), with mechanisms involving interference with iron metabolism rather than traditional targets like cell wall biosynthesis .

PathogenMIC (µg/mL)Mode of Action
MtbZDisrupts iron uptake
E. coliAInhibits protein synthesis

Enzyme Inhibition

The compound has been identified as an inhibitor of several kinases involved in cellular signaling pathways. For example, it shows potential as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and receptor-mediated signaling . This inhibition could have implications in treating diseases where these pathways are dysregulated.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Cancer Treatment : In a preclinical model using xenografts of human tumors in mice, treatment with this compound resulted in significant tumor regression compared to control groups.
  • Antitubercular Activity : A focused library screening identified this compound as a lead candidate against drug-resistant strains of Mtb, demonstrating its potential role in tuberculosis therapy.

Propiedades

IUPAC Name

ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-4,11H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEAFTRBYVKQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=NN2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.